![molecular formula C22H22N4O4 B2487395 5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 477854-45-8](/img/structure/B2487395.png)
5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Description
5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fine Chemical Synthesis:
- Raspberry ketone methyl ether (RKME) is an essential fine chemical used in various consumer products, including:
Catalysis and Multifunctional Supported Bimetallic Catalysts:
- Researchers have investigated the use of RKME in catalysis. For instance:
- A multifunctional supported AuPd nanoalloy catalyst enables the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol and acetone . This process involves dehydrogenation, aldol condensation, and hydrogenation of C=C bonds. The bimetallic sites in the catalyst play a crucial role in these reactions, and the support facilitates C–C coupling (aldol) processes. Additionally, this catalyst utilizes hydrogen from the dehydrogenation reaction for hydrogenation via a hydrogen auto transfer route .
- Another study demonstrated that Pd0 immobilized on surface-functionalized SBA-15 serves as an efficient acceptor-free dehydrogenation catalyst. It oxidizes 4-hydroxy-3-methoxybenzyl alcohol to vanillin without requiring an additional oxidant in the reaction system .
Environmental Chemistry:
properties
IUPAC Name |
N-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-17-7-3-15(4-8-17)14-25-11-12-26-20(22(25)28)13-19(24-26)21(27)23-16-5-9-18(30-2)10-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUGTQWPDRMXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)NC4=CC=C(C=C4)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide |
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